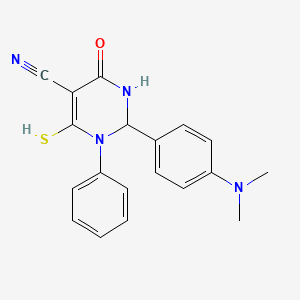

2-(4-(Dimethylamino)phenyl)-6-mercapto-4-oxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound and related structures often involves multicomponent reactions, including the Biginelli reaction, which is a one-pot synthesis method combining aldehydes, beta-keto esters, and urea or thiourea to form dihydropyrimidinones. Microwave-assisted synthesis methods have also been employed to increase the efficiency and reduce the reaction times for generating such compounds (Kumar & Swamy, 2017).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively analyzed using spectroscopic methods (FT-IR, 1H NMR, 13C NMR, UV–visible spectroscopy) and mass spectrometry. X-ray crystallography has provided detailed insights into the crystalline structures, showcasing how the pyran ring, for instance, deviates from planarity and adopts a boat conformation in some derivatives, underlining the structural diversity within this chemical class (Sharma et al., 2015).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, showing a propensity for nucleophilic attacks due to their active sites. The reactivity has been explored through studies on regioselective bis- and polyalkylation, demonstrating their utility as building blocks for novel compounds. Spectroscopic and theoretical studies have confirmed such reactivity, particularly highlighting the S-alkylation over N-alkylation in certain conditions (Abd El-Fatah et al., 2017).

Physical Properties Analysis

The physical properties, including the melting points, solubility, and crystal structures of these compounds, have been characterized through various analytical techniques. The crystal packing and hydrogen bonding interactions play a significant role in determining the stability and solubility of these compounds in different solvents. Hirshfeld surface analysis and crystallographic studies provide a deeper understanding of intermolecular interactions influencing these physical properties (Naghiyev et al., 2022).

Aplicaciones Científicas De Investigación

Synthetic Utility in Heterocyclic Chemistry

The compound is utilized as a building block for synthesizing novel bis- and poly(pyridines) and poly(pyrimidines) derivatives. These derivatives are achieved through alkylation with corresponding bis- and poly(halo) compounds, highlighting its role in facilitating regioselective bis- and polyalkylation processes. This utility underscores the compound's importance in the development of new heterocyclic compounds with potential applications in various fields of chemical research (Abd El-Fatah et al., 2017).

Spectroscopic and Theoretical Analysis

In-depth spectroscopic characterization and theoretical analyses (DFT/TD-DFT calculations) have been conducted on derivatives to understand their molecular structure, electronic properties, and potential as nonlinear optical (NLO) materials. These studies provide insights into the electronic interactions and reactivity descriptors, indicating the compound's relevance in the field of material science and its potential applications in designing NLO materials (Wazzan et al., 2016).

Precursor for Tetraheterocyclic Compounds

The compound has been employed as a precursor in the synthesis of various novel polyheterocyclic compounds. This illustrates its versatility in heterocyclic synthesis, enabling the exploration of new chemical spaces and the development of compounds with potentially valuable biological or physical properties (Metwally et al., 2017).

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. The research into these derivatives highlights the potential therapeutic applications of these compounds, contributing valuable insights into the search for new antimicrobial agents (Abdelghani et al., 2017).

Application in Organic Synthesis

The utility of this compound extends to the microwave-assisted synthesis of triazolopyrimidine derivatives, showcasing an efficient, green synthetic method. This application demonstrates the compound's role in facilitating the development of new synthetic protocols that are more environmentally friendly and efficient, potentially leading to compounds with significant biological activities (Divate & Dhongade-Desai, 2014).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-(dimethylamino)phenyl]-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS/c1-22(2)14-10-8-13(9-11-14)17-21-18(24)16(12-20)19(25)23(17)15-6-4-3-5-7-15/h3-11,17,25H,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVQICHWHIPMSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2NC(=O)C(=C(N2C3=CC=CC=C3)S)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2494073.png)

![1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone](/img/structure/B2494075.png)

![(2Z)-2-[(3-acetylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2494081.png)

![6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494082.png)

![3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2494090.png)

![Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2494094.png)